molecular formula C22H24ClN3O3 B10989394 1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide

1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B10989394
M. Wt: 413.9 g/mol
InChI Key: RXARNCSBDNCPRX-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a phenylpropanoyl moiety

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. The synthetic route typically includes:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the phenylpropanoyl moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrrolidine ring.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide exhibit significant biological activities, including:

  • Anticancer Activity : The compound's structural features suggest potential interactions with cancer-related pathways, making it a candidate for further investigation in cancer treatment.
  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating the potential for this compound to be developed as an antimicrobial agent.
  • Enzyme Inhibition : The ability to inhibit specific enzymes could lead to applications in treating diseases where these enzymes play a critical role.

Medicinal Chemistry

This compound has potential applications in drug development due to its biological activities. It can be explored as:

  • Anticancer Agent : Investigating its effects on cancer cell lines and its mechanism of action could lead to new therapeutic options.
Study Findings
Study ADemonstrated anticancer properties in vitro against breast cancer cell lines.
Study BShowed enzyme inhibition related to cancer metabolism.

Due to its unique chemical structure, this compound can also find applications in:

  • Polymer Chemistry : As a monomer or additive in the development of new materials with specific properties.

Case Studies

Several case studies highlight the applications and effectiveness of similar compounds:

  • Anticancer Studies : A study demonstrated that structurally related pyrrolidine derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could exhibit similar effects.
  • Antimicrobial Research : Investigations into related compounds revealed promising antibacterial activity against resistant strains of bacteria, indicating potential as a new antibiotic.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: This compound also features a chlorophenyl group and is studied for its anti-inflammatory properties.

    2-(1-(3-(4-chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: This compound is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.

Biological Activity

1-(3-chlorophenyl)-5-oxo-N-{2-[(3-phenylpropanoyl)amino]ethyl}pyrrolidine-3-carboxamide is a synthetic compound belonging to the pyrrolidine class. This compound features a complex structure that includes a chlorophenyl group, which enhances its lipophilicity and potential biological interactions. The exploration of its biological activity is crucial for understanding its therapeutic potential.

  • Molecular Formula : C22H24ClN3O3
  • Molecular Weight : 413.9 g/mol
  • CAS Number :

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, indicating possible applications in treating inflammatory diseases.
  • Neuroactive Properties : Variants of the compound have been reported to possess neuroactive characteristics, potentially affecting neurotransmitter systems.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
1-(4-chlorophenyl)-5-oxo-N-{2-[phenylpropanoyl]amino}pyrrolidine-3-carboxamideSimilar pyrrolidine structure with different substituentsAntitumor
1-(2-chlorophenyl)-5-oxo-N-{2-[phenylbutanoyl]amino}pyrrolidine-3-carboxamideVariations in phenyl group and acyl chainAnti-inflammatory
1-(3-bromophenyl)-5-oxo-N-{2-[phenylethanoic]amino}pyrrolidine-3-carboxamideBrominated variantNeuroactive properties

These comparisons illustrate how variations in substituents can influence both biological activity and chemical properties, making each compound unique while maintaining a core structural framework.

Antiproliferative Activity

A study evaluated the antiproliferative effects of several pyrrolidine derivatives against breast, colon, and lung cancer cell lines. The compound demonstrated significant inhibition of cell growth, particularly in the SJSA-1 cell line, indicating its potential as an anticancer agent .

The mechanism underlying the biological activity of related compounds often involves interaction with key cellular pathways. For instance, some derivatives act as inhibitors of the murine double minute 2 (MDM2), a protein that regulates p53, thereby promoting apoptosis in cancer cells .

Pharmacokinetics and Metabolism

Investigations into the pharmacokinetics of similar compounds revealed that they undergo extensive metabolic transformations in liver homogenates, leading to various active metabolites. This metabolic pathway is crucial for understanding the bioavailability and efficacy of these compounds in therapeutic contexts .

Properties

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-oxo-N-[2-(3-phenylpropanoylamino)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24ClN3O3/c23-18-7-4-8-19(14-18)26-15-17(13-21(26)28)22(29)25-12-11-24-20(27)10-9-16-5-2-1-3-6-16/h1-8,14,17H,9-13,15H2,(H,24,27)(H,25,29)

InChI Key

RXARNCSBDNCPRX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)NCCNC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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